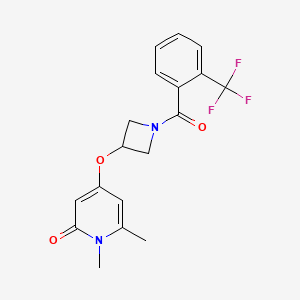

![molecular formula C22H14ClN3 B2630386 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-06-5](/img/structure/B2630386.png)

7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

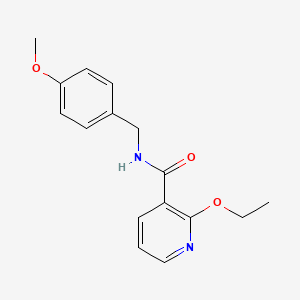

The compound “7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” is a type of pyrazoloquinoline, which is a class of compounds that have been studied for their potential pharmacological properties .

Synthesis Analysis

The synthesis of pyrazoloquinolines involves the condensation and hydrolysis of corresponding acids, followed by cyclization. This yields the pyrazoloquinolines, which are then substituted to yield the final compound . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinolines include condensation, hydrolysis, and cyclization. These reactions yield the pyrazoloquinolines, which are then substituted to yield the final compound .Aplicaciones Científicas De Investigación

- Researchers have investigated the anticancer potential of 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for drug development .

- The compound’s unique structure suggests anti-inflammatory activity. Studies have explored its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. Such properties could be valuable in treating inflammatory diseases .

- 7-Chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline derivatives have demonstrated antimicrobial activity against bacteria, fungi, and parasites. Researchers have synthesized and tested these compounds as potential antibiotics and antifungal agents .

- Investigations into the neuroprotective properties of this compound have revealed its ability to modulate neurotransmitter receptors and protect neurons from oxidative stress. These findings suggest potential applications in neurodegenerative diseases .

- The absorption and fluorescence properties of 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline derivatives have attracted interest. Researchers explore their use as fluorescent probes, sensors, and imaging agents in biological systems .

- The pyrazoloquinoline scaffold can coordinate with metal ions. Researchers have investigated its chelating properties, which could find applications in metal-based therapies or catalysis .

Anticancer Activity

Anti-inflammatory Agents

Antimicrobial Properties

Neuroprotective Effects

Photophysical Applications

Metal Ion Chelation

These applications highlight the versatility of 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline and underscore its potential impact across various scientific domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound! 🌟

Safety and Hazards

While the specific safety and hazards of “7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” are not mentioned, a related compound, “7-Chloro-3-iodo-1H-pyrazolo 3,4-c pyridine”, is classified as Acute Tox. 3 Oral and Eye Irrit. 2. It is also classified as combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Propiedades

IUPAC Name |

7-chloro-1,3-diphenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN3/c23-16-11-12-18-20(13-16)24-14-19-21(15-7-3-1-4-8-15)25-26(22(18)19)17-9-5-2-6-10-17/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXKRHIYZHTZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2630304.png)

![2-(2,4-dimethylphenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2630306.png)

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630307.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2630315.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2630316.png)

![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B2630317.png)

![N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2630319.png)